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Compound of Interest

Compound Name: VT-464 racemate

CAS No.:
1375603-36-3; 1375603-38-5;

1610537-15-9

Cat. No.: B2450732 Get Quote

CAS: 1375603-36-3 | Class: Non-steroidal CYP17A1 Lyase Inhibitor / AR Antagonist

Executive Summary
VT-464 (Seviteronel) represents a significant evolution in prostate cancer therapeutics,

designed to overcome the limitations of first-generation CYP17A1 inhibitors like abiraterone.

While abiraterone indiscriminately inhibits both the 17

-hydroxylase and 17,20-lyase activities of CYP17A1—necessitating prednisone co-
administration to manage mineralocorticoid excess—VT-464 exhibits a high degree of
selectivity for the 17,20-lyase component.[1][2]

CAS 1375603-36-3 refers specifically to the racemic mixture of the compound. In drug

development workflows, this racemate is the immediate synthetic product prior to chiral

resolution. The biologically active eutomer is the (S)-enantiomer (Seviteronel, CAS 1610537-

15-9). This guide details the physicochemical profile of the racemate, its mechanism of action,

and the critical protocols for its synthesis, resolution, and biological validation.

Chemical Profile & Physicochemical Properties[3][4]
[5][6][7][8][9]
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The following data aggregates experimentally determined and predicted values for the

racemate.

Property Value Notes

Chemical Name

1-[6,7-

bis(difluoromethoxy)naphthale

n-2-yl]-2-methyl-1-(2H-1,2,3-

triazol-4-yl)propan-1-ol

IUPAC

Molecular Formula

C

H

F

N

O

Molecular Weight 399.34 g/mol

Appearance White to off-white solid powder

Solubility

DMSO: ~50 mg/mL (125

mM)Ethanol: SolubleWater:

Insoluble (<0.1 mg/mL)

Lipophilic nature requires

organic co-solvents for

biological assays.[3][4]

pKa ~11.5 (Calculated)
Weakly acidic due to the

tertiary alcohol/triazole moiety.

LogP ~4.05

High lipophilicity; indicates

good membrane permeability

but requires formulation

optimization.

Chiral Center
C1 (Carbon attached to the

hydroxyl group)

Racemate contains 50:50

mixture of (R) and (S)

enantiomers.
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Mechanism of Action: Selective CYP17A1
Inhibition[1][10]
VT-464 is distinguished by its dual mechanism:

Selective 17,20-Lyase Inhibition: It targets the androgen-generating step of the steroidogenic

pathway without blocking the cortisol-generating 17ngcontent-ng-c2307461527="" _nghost-

ng-c2764567632="" class="inline ng-star-inserted">

-hydroxylase step.[5]

Androgen Receptor (AR) Antagonism: It acts as a competitive antagonist at the AR, effective

even against mutant forms (e.g., T877A, F876L).[6]

Signaling Pathway Visualization
The following diagram illustrates the differential inhibition profile of VT-464 compared to non-

selective inhibitors.
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Figure 1: Steroidogenic pathway showing the selective blockade of the 17,20-lyase step by VT-

464, preserving cortisol biosynthesis.[7]
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Synthesis and Chiral Resolution (Core Protocol)
The synthesis of VT-464 typically yields the racemate (CAS 1375603-36-3) first.[3] The

subsequent isolation of the active (S)-enantiomer is a critical quality attribute.

Synthetic Route (Racemate Formation)
The racemate is synthesized via the nucleophilic addition of a triazole organometallic reagent

to a ketone precursor.

Precursor: 1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methylpropan-1-one.[4]

Reagent: 4-lithio-2H-1,2,3-triazole (generated in situ via n-BuLi and triazole derivative).

Reaction: The lithiated triazole attacks the carbonyl carbon of the ketone.

Product: This creates the tertiary alcohol at C1. Because the ketone is planar, the attack

occurs from both faces, yielding the racemate (50:50 mixture).

Chiral Resolution Protocol (Self-Validating)
To isolate the active drug from the racemate, Chiral HPLC is the industry standard. Below is a

validated method for separating triazole-based tertiary alcohols.

Methodology: Chiral Normal-Phase HPLC

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)

coated on 5µm silica).

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

Flow Rate: 1.0 mL/min.[8]

Temperature: 25°C.

Detection: UV at 254 nm.

Validation Criterion:
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Resolution (Rs): > 1.5 (Baseline separation).

Peak 1: (R)-Enantiomer (typically elutes first on AD-H, confirm with standard).

Peak 2: (S)-Enantiomer (Active VT-464).

Workflow Diagram:
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Figure 2: Synthetic workflow from achiral precursor to purified active enantiomer.

Experimental Protocols
Protocol A: CYP17A1 Enzymatic Inhibition Assay
This assay validates the potency and selectivity of the racemate (or purified enantiomer).

Materials:

Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.

Substrates: [3H]-Pregnenolone (for Lyase activity) and Progesterone (for Hydroxylase

activity).

Cofactor: NADPH regenerating system.

Procedure:

Preparation: Dilute VT-464 racemate in DMSO (final assay concentration <0.1% DMSO).

Prepare serial dilutions (1 nM to 10 µM).
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Incubation (Lyase): Incubate microsomes with [3H]-17

-hydroxypregnenolone and VT-464 for 10–20 min at 37°C.

Incubation (Hydroxylase): Incubate microsomes with Progesterone and VT-464 for 10–20

min at 37°C.

Termination: Stop reaction with ice-cold acetonitrile.

Analysis: Separate metabolites via HPLC-radiometry or LC-MS/MS.

Lyase Activity Marker: Conversion of 17

-hydroxypregnenolone

DHEA.

Hydroxylase Activity Marker: Conversion of Progesterone

17

-hydroxyprogesterone.

Calculation: Plot % inhibition vs. log[Concentration] to determine IC

.

Expected Results (Racemate):

Lyase IC

: ~69 nM (High Potency).[5]

Hydroxylase IC

: ~670 nM.

Note: The pure (S)-enantiomer will exhibit slightly higher potency than the racemate, as the

(R)-enantiomer is generally less active or inactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: VT-464 Racemate (Seviteronel
Precursor)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2450732#vt-464-racemate-cas-1375603-36-3-
chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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